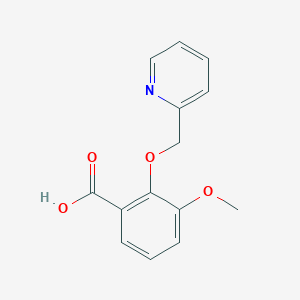

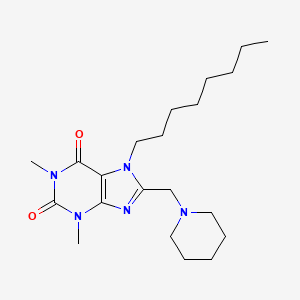

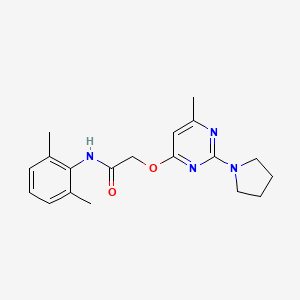

![molecular formula C8H8BrN B2810097 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine CAS No. 1256819-57-4](/img/structure/B2810097.png)

4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine” is a chemical compound . It is a derivative of 6,7-dihydro-5H-cyclopenta[b]pyridine . These derivatives are structural fragments of alkaloids and exhibit a wide spectrum of biological activity .

Synthesis Analysis

The synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives involves a multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . This reaction represents a profound structural transformation .Molecular Structure Analysis

The structure of a number of heterocycles obtained on the basis of 6,7-dihydro-5H-cyclopenta[b]pyridine was studied by X-ray structural analysis .Chemical Reactions Analysis

According to chromatography data, cyanothioacetamide is initially formed which then undergoes the Knoevenagel condensation with aldehydes . The resulting alkenes are involved in the Stork alkylation with enamine . The obtained adducts undergo intramolecular cyclotransamination with the formation of salts containing the target bicyclic cyclopenta[b]pyridine structure .Aplicaciones Científicas De Investigación

a. Anticancer Properties: BCP derivatives have demonstrated promising anticancer effects. Researchers have explored their ability to inhibit specific cancer cell lines, making them potential candidates for novel chemotherapeutic agents. Mechanistic studies are ongoing to understand their mode of action.

b. Neurological Disorders: BCP analogs exhibit neuroprotective properties. They may modulate neurotransmitter systems, making them relevant for neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Researchers investigate their impact on neuronal survival and synaptic plasticity.

c. Anti-inflammatory Agents: BCP derivatives have shown anti-inflammatory activity by inhibiting pro-inflammatory cytokines and enzymes. Their potential as anti-rheumatic or anti-arthritic agents is being explored.

Supramolecular Chemistry and Crystal Engineering

BCP derivatives participate in supramolecular interactions:

a. Crystal Engineering: BCP-containing crystals exhibit intriguing packing arrangements. Researchers explore their crystal structures and intermolecular forces, which can guide the design of new materials.

b. Host–Guest Chemistry: BCP derivatives can act as hosts for small molecules or ions. Their inclusion complexes find applications in drug delivery and molecular recognition.

1Novel multicomponent synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives 2Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues 3A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine 4Novel multicomponent synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives 5ChemScene Provide 4-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine (CAS 881204-65-5)

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

4-bromo-6,7-dihydro-5H-cyclopenta[c]pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN/c9-8-5-10-4-6-2-1-3-7(6)8/h4-5H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQAODUBQMCJOEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CN=CC(=C2C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

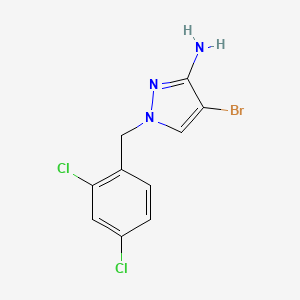

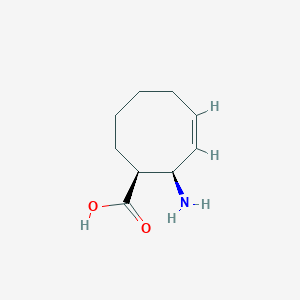

![2-Azabicyclo[2.2.1]heptan-2-yl(indolizin-2-yl)methanone](/img/structure/B2810014.png)

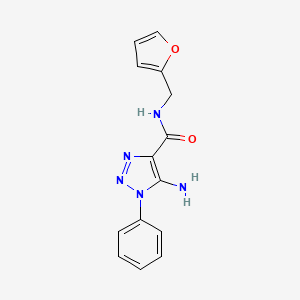

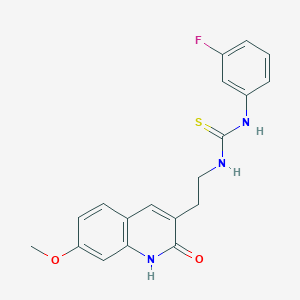

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2810015.png)

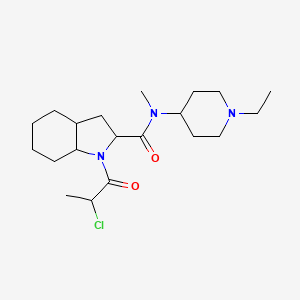

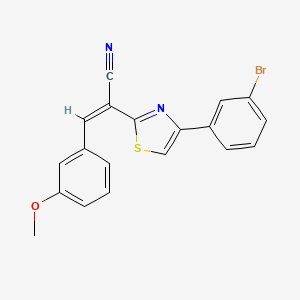

![3-((3-Fluorobenzyl)thio)-6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2810016.png)

![N-(cyanomethyl)-N-cyclopropyl-3-{[(propan-2-yl)carbamoyl]amino}benzamide](/img/structure/B2810021.png)